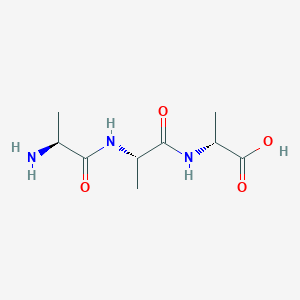

H-Ala-Ala-D-Ala-OH

概要

説明

H-Ala-Ala-D-Ala-OH, also known as N-(2-Amino-2-oxoethyl)-N-(2-amino-2-oxoethyl)-D-alanine, is a tripeptide composed of two alanine residues and one D-alanine residue. This compound is of significant interest in the field of biochemistry and medicinal chemistry due to its structural similarity to the D-alanyl-D-alanine dipeptide, which is a crucial component in bacterial cell wall synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-D-Ala-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed under acidic or basic conditions to yield the desired tripeptide .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved using solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. The use of automated peptide synthesizers allows for efficient and scalable production of the tripeptide .

化学反応の分析

Types of Reactions

H-Ala-Ala-D-Ala-OH can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form imines or oximes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield imines, while reduction of the carbonyl groups can produce alcohols .

科学的研究の応用

H-Ala-Ala-D-Ala-OH has several scientific research applications, including:

Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.

Biology: It serves as a substrate for enzymes involved in bacterial cell wall synthesis, such as D-alanine-D-alanine ligase.

Medicine: The compound is used in the development of antibiotics that target bacterial cell wall synthesis.

Industry: It is employed in the production of peptide-based drugs and as a building block for more complex peptides

作用機序

H-Ala-Ala-D-Ala-OH exerts its effects by mimicking the natural substrate of bacterial transpeptidase enzymes, which are involved in the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell wall synthesis and ultimately bacterial cell death .

類似化合物との比較

Similar Compounds

H-D-Ala-D-Ala-OH: This compound is structurally similar but contains two D-alanine residues instead of one.

H-Ala-D-Ala-OH: This dipeptide lacks the additional alanine residue present in H-Ala-Ala-D-Ala-OH.

H-Gly-D-Ala-OH: This compound contains glycine instead of alanine .

Uniqueness

This compound is unique due to its specific sequence of amino acids, which allows it to closely mimic the natural substrate of bacterial transpeptidase enzymes. This makes it particularly useful in the study of bacterial cell wall synthesis and the development of antibiotics targeting this pathway .

生物活性

H-Ala-Ala-D-Ala-OH, commonly referred to as D-Ala-D-Ala, is a dipeptide that plays a crucial role in bacterial cell wall synthesis and has significant implications in antibiotic resistance. This compound is particularly noted for its involvement in the mechanisms of action of various antibiotics, especially those targeting peptidoglycan synthesis. This article delves into the biological activity of this compound, highlighting its biochemical properties, applications in research and medicine, and recent findings from relevant studies.

Chemical Structure and Properties

This compound is a dipeptide composed of two alanine residues where the second is in the D-configuration. Its chemical formula is . The unique configuration of D-alanine residues is crucial for its biological activity, particularly in the context of antibiotic resistance mechanisms.

Biological Significance

1. Role in Peptidoglycan Synthesis:

D-Ala-D-Ala serves as a critical component in bacterial peptidoglycan, which is essential for maintaining cell wall integrity. The terminal D-Ala residues are involved in cross-linking reactions catalyzed by enzymes such as D-alanine:D-alanine ligase (Ddl), which is vital for bacterial growth and division .

2. Antibiotic Target:

The presence of D-Ala-D-Ala at the ends of peptidoglycan precursors makes it a target for several antibiotics, including vancomycin. Vancomycin binds to the D-Ala-D-Ala terminus, inhibiting cell wall synthesis and leading to bacterial cell death . Resistance to vancomycin often arises through modifications that replace D-Ala-D-Ala with D-Ala-D-Lactate or other analogs .

Recent Research Findings

Recent studies have investigated the biodistribution and biological functions of D-alanine, particularly focusing on its role in various physiological processes:

-

Biodistribution Studies:

A study utilizing stable isotope-labeled D-alanine tracked its absorption and distribution in mice. Results indicated that D-alanine levels fluctuate significantly within different tissues, suggesting potential signaling roles beyond mere structural functions . -

Enzyme Inhibition:

Research has shown that certain antibiotics inhibit Ddl activity by mimicking D-alanine substrates. For example, D-cycloserine inhibits Ddl through a phosphorylated form, demonstrating how structural analogs can disrupt bacterial metabolism .

Applications in Research and Medicine

Case Studies

Several case studies highlight the importance of this compound in understanding antibiotic resistance:

-

Vancomycin Resistance:

A study on Enterococcus gallinarum revealed that strains expressing d-Ala:D-Ser and d-Ala:D-Ala ligase genes contribute to vancomycin resistance by altering peptidoglycan precursors . -

Inhibition Mechanisms:

Investigations into the inhibition of Ddl by structural analogs like D-cycloserine provide insights into developing new antibiotics that can overcome resistance mechanisms .

特性

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXHQQCXAJARLQ-HCWXCVPCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。